Guanosine 2',3'-dialdehyde 5'-phosphate
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Overview
Description
Guanosine 5-monophosphate, periodate oxidized sodium is a derivative of guanosine monophosphate, a nucleotide that plays a crucial role in various biological processes. This compound is characterized by the oxidation of the ribose moiety at the 2’ and 3’ positions, resulting in the formation of dialdehyde groups. It is commonly used in biochemical and molecular biology research due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of guanosine 5-monophosphate, periodate oxidized sodium typically involves the oxidation of guanosine 5-monophosphate using periodate. The reaction is carried out under mild conditions, usually at room temperature, in an aqueous solution. The periodate selectively oxidizes the vicinal diol groups on the ribose moiety, resulting in the formation of dialdehyde groups .
Industrial Production Methods
Industrial production of guanosine 5-monophosphate, periodate oxidized sodium follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is then purified using techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Guanosine 5-monophosphate, periodate oxidized sodium undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: The dialdehyde groups can be reduced to form alcohols.
Substitution: The aldehyde groups can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Periodate is commonly used for the initial oxidation. Further oxidation may involve reagents like hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride can be used to reduce the dialdehyde groups.
Substitution: Nucleophiles such as amines or thiols can react with the aldehyde groups under mild conditions
Major Products Formed
Oxidation: More oxidized derivatives of guanosine monophosphate.
Reduction: Alcohol derivatives of guanosine monophosphate.
Substitution: Various substituted guanosine monophosphate derivatives depending on the nucleophile used
Scientific Research Applications
Guanosine 5-monophosphate, periodate oxidized sodium has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Utilized in studies of nucleic acid structure and function, as well as in the development of nucleotide analogs.
Medicine: Investigated for its potential therapeutic applications, including antiviral and anticancer properties.
Industry: Employed in the production of nucleotide-based products and as a research tool in various industrial applications
Mechanism of Action
The mechanism of action of guanosine 5-monophosphate, periodate oxidized sodium involves its interaction with various molecular targets. The dialdehyde groups can form covalent bonds with nucleophiles, such as amino groups in proteins or nucleic acids. This can lead to the modification of biomolecules, affecting their structure and function. The compound can also participate in redox reactions, influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
Guanosine monophosphate: The parent compound, without the periodate oxidation.
Adenosine monophosphate: Another nucleotide with similar biological functions.
Cytidine monophosphate: A nucleotide with a different nucleobase but similar structural features
Uniqueness
Guanosine 5-monophosphate, periodate oxidized sodium is unique due to the presence of dialdehyde groups, which confer distinct chemical reactivity. This makes it a valuable tool in biochemical research, allowing for specific modifications and interactions that are not possible with other nucleotides .
Properties
CAS No. |
103192-44-5 |
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Molecular Formula |
C10H12N5NaO8P+ |
Molecular Weight |
384.19 g/mol |
IUPAC Name |
sodium;[2-[1-(2-amino-6-oxo-1H-purin-9-yl)-2-oxoethoxy]-3-oxopropyl] dihydrogen phosphate |
InChI |
InChI=1S/C10H12N5O8P.Na/c11-10-13-8-7(9(18)14-10)12-4-15(8)6(2-17)23-5(1-16)3-22-24(19,20)21;/h1-2,4-6H,3H2,(H2,19,20,21)(H3,11,13,14,18);/q;+1 |
InChI Key |
UUKRBEUPPNQWFL-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC2=C(N1C(C=O)OC(COP(=O)(O)O)C=O)N=C(NC2=O)N.[Na+] |
Origin of Product |
United States |
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